Dihydroauroglaucin

Description

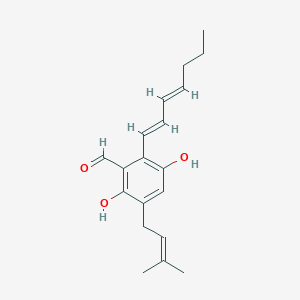

Structure

2D Structure

3D Structure

Properties

CAS No. |

77102-91-1 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-[(1E,3E)-hepta-1,3-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |

InChI |

InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h6-10,12-13,21-22H,4-5,11H2,1-3H3/b7-6+,9-8+ |

InChI Key |

JXIPKNRBDKQMAN-BLHCBFLLSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Canonical SMILES |

CCCC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Dihydroauroglaucin

Fungal Bioprospecting and Microbial Sources

Fungal bioprospecting has identified several species of fungi as producers of dihydroauroglaucin. These microorganisms, belonging to the genera Aspergillus and Eurotium, synthesize this compound as a secondary metabolite. The following sections detail the specific fungal species from which this compound has been isolated.

Aspergillus Species as Producers

The genus Aspergillus is a well-known source of a diverse array of secondary metabolites, including this compound. Several species within this genus have been identified as producers of this compound.

Aspergillus glaucus is a terrestrial fungus that has been reported as a source of this compound. The initial discovery of this compound from this species dates back to a report in 1934. mdpi.comnih.gov This early work laid the foundation for future investigations into the chemical constituents of the Aspergillus glaucus group.

Aspergillus chevalieri is a significant producer of this compound. tandfonline.com A study focusing on the metabolites of Aspergillus chevalieri (strain IFO 4086) led to the isolation of this compound. tandfonline.com The fungus was cultivated in a surface culture on a malt (B15192052) extract medium for three weeks at 24°C. tandfonline.com The mycelial mats were then harvested and subjected to an extraction and isolation process, which is detailed in the table below. tandfonline.com This study successfully isolated 381 mg of this compound. tandfonline.com

Table 1: Isolation of this compound from Aspergillus chevalieri

| Parameter | Details |

|---|---|

| Fungal Strain | Aspergillus chevalieri (Mangin) Thorn et Church IFO 4086 |

| Culture Medium | Malt Extract Medium (30 liters) |

| Cultivation Time | 3 weeks |

| Cultivation Temperature | 24°C |

| Extraction Solvent | Acetone |

| Purification Method | SilicAR CC-4 adsorption column chromatography followed by Sephadex LH-20 gel chromatography |

| Yield of this compound | 381 mg |

Aspergillus ruber has been identified as a producer of this compound. wikipedia.org This species is known to produce a variety of secondary metabolites, and this compound is among the compounds reported from this fungus. wikipedia.org While specific details of an isolation study from A. ruber were not the focus of the available research, its capacity to produce this compound is acknowledged. tandfonline.comwikipedia.org

Eurotium Species as Producers

The genus Eurotium, which is the teleomorphic stage of some Aspergillus species, also includes producers of this compound. Notably, a marine-derived species has been a significant source of this compound.

A marine fungal endophyte, Eurotium chevalieri MUT 2316, isolated from the Mediterranean sponge Grantia compressa, has been identified as a high-yield source of this compound. mdpi.comnih.gov Research into the secondary metabolites of this marine fungus led to the isolation of this compound in large quantities, which facilitated further studies on its biological activities. mdpi.comnih.gov The fungus was cultivated in a liquid medium, and the details of the cultivation and isolation are provided in the table below. mdpi.com

Table 2: Isolation of this compound from Eurotium chevalieri

| Parameter | Details |

|---|---|

| Fungal Strain | Eurotium chevalieri MUT 2316 |

| Source | Endophyte of the Mediterranean sponge Grantia compressa |

| Culture Medium | Potato Dextrose Broth (PDB) supplemented with 3% NaCl |

| Incubation Time | 14 days |

| Incubation Conditions | In the dark at 24°C and 120 rpm |

Eurotium repens (Marine Fungal Endophyte)

Eurotium repens has been identified as a source of this compound. This species, which can be found in both terrestrial and marine environments, is a notable producer of various secondary metabolites. mdpi.com Research into metabolites from a marine-derived strain of Eurotium repens has contributed to the understanding of its chemical diversity. researchgate.net While a comprehensive review of the Eurotium genus confirms that benzaldehyde (B42025) derivatives like this compound are major metabolites, specific studies focusing solely on marine endophytic strains of E. repens for this compound are part of the broader investigation into the genus's chemical potential. mdpi.com

Eurotium herbariorum

Eurotium herbariorum is another species within the genus known to produce this compound. mdpi.comnih.gov This fungus is often associated with food production, such as in the fermentation of katsuobushi (dried bonito flakes). researchgate.net A comprehensive analysis of 20 Eurotium species confirmed the presence of this compound within the metabolic profile of the genus, with E. herbariorum being one of the species investigated. mdpi.com

The following table summarizes the occurrence of this compound in the specified fungal species.

Table 1: Documented Fungal Sources of this compound

| Fungal Species | Environment/Context | Key Findings |

|---|---|---|

| Eurotium repens | Marine-derived | Identified as a producer of benzaldehyde derivatives, including this compound. mdpi.comresearchgate.net |

| Eurotium herbariorum | Food Fermentation / General | Confirmed to produce this compound. mdpi.comnih.gov |

Isolation Methodologies from Natural Sources

The isolation of this compound from fungal cultures involves a multi-step process that begins with optimizing its production and is followed by systematic extraction and purification procedures.

Cultivation Strategies for Metabolite Production Enhancement

To maximize the yield of target compounds like this compound, specific cultivation strategies are employed to stimulate the fungus's metabolic pathways.

The One Strain Many Compounds (OSMAC) approach is a highly effective strategy for enhancing the chemical diversity of secondary metabolites produced by a single fungal strain. nih.govmdpi.com The core principle of the OSMAC approach is that altering cultivation parameters—such as media composition, temperature, pH, and aeration—can activate "silent" or poorly expressed biosynthetic gene clusters, leading to the production of novel or higher quantities of known compounds. nih.gov

A notable application of this strategy was demonstrated with the marine sponge-derived endophytic fungus Eurotium chevalieri. Researchers cultivated the strain under 12 different cultural conditions to modulate its secondary metabolite production. This OSMAC-based study successfully led to the isolation of a range of compounds, including significant yields of this compound, showcasing the method's efficacy in accessing the fungus's full biosynthetic potential. nih.govnih.gov

The table below outlines the principles of the OSMAC approach.

Table 2: Principles of the One Strain Many Compounds (OSMAC) Approach| Parameter Varied | Rationale | Expected Outcome |

|---|---|---|

| Culture Media | Changing carbon/nitrogen sources, salinity, or adding precursors. mdpi.com | Activation of different metabolic pathways. |

| Physical Conditions | Modifying temperature, pH, aeration, or physical state (solid vs. liquid). | Induction of stress responses that trigger secondary metabolism. |

| Co-cultivation | Growing the fungus with other microorganisms. | Simulating natural competition and inducing defense molecule production. |

| Chemical Elicitors | Adding small molecule inhibitors or epigenetic modifiers. | Derepressing silent gene clusters. |

Extraction and Chromatographic Purification Techniques

Following fungal cultivation and metabolite production, a systematic process of extraction and purification is required to isolate this compound in a pure form.

In a specific study involving the isolation of this compound from Eurotium chevalieri, the following methodology was employed. nih.gov First, the fungal biomass was separated from the culture broth, freeze-dried, and then homogenized. The extraction was performed using a solvent mixture of ethyl acetate (B1210297) and dichloromethane (B109758) (EtOAc:CH₂Cl₂). This process was repeated multiple times to ensure a high yield of the extracted metabolites. The resulting crude extract was then subjected to a liquid-liquid partitioning step using a chloroform (B151607) and water (CHCl₃:H₂O) system to separate compounds based on their polarity. The organic phase, containing this compound, was collected and dried. nih.gov

Final purification was achieved through various chromatographic techniques. These methods separate molecules based on their physical and chemical properties, such as size, polarity, and charge. Techniques commonly used for the purification of natural products like this compound include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.gov

The general steps for purification are summarized in the table below.

Table 3: General Steps for Extraction and Purification of this compound| Step | Technique | Description |

|---|---|---|

| 1. Extraction | Solvent Extraction | The fungal biomass is treated with organic solvents (e.g., EtOAc:CH₂Cl₂) to dissolve the secondary metabolites. nih.gov |

| 2. Partitioning | Liquid-Liquid Extraction | The crude extract is separated into fractions using two immiscible solvents (e.g., CHCl₃:H₂O) to remove highly polar impurities. nih.gov |

| 3. Fractionation | Column Chromatography | The semi-purified extract is passed through a solid stationary phase (e.g., silica (B1680970) gel) to separate compounds into different fractions based on polarity. |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | The fractions containing the target compound are further purified using HPLC to yield highly pure this compound. |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Biosynthetic Pathways and Enzymatic Mechanisms of Dihydroauroglaucin

Polyketide Synthase (PKS)-Mediated Biosynthesis

The foundation of dihydroauroglaucin is a polyketide chain, assembled by a Type I iterative polyketide synthase (PKS). nih.govactascientific.com These large, multifunctional enzymes catalyze successive condensation reactions of simple acyl-CoA precursors in a manner analogous to fatty acid synthesis, creating diverse carbon skeletons. nih.govplos.org

Role of fogA Polyketide Synthase in Core Scaffold Formation

The central enzyme in this initial stage is the highly reducing polyketide synthase (HR-PKS) encoded by the fogA gene. researchgate.netebi.ac.uk FogA is responsible for assembling the core polyketide scaffold. uniprot.org It initiates the process and catalyzes the iterative condensation of acyl-CoA units, likely acetyl-CoA as a starter and malonyl-CoA as an extender, to build the nascent polyketide chain. nih.govdokumen.pub FogA also possesses reducing capabilities, which accounts for the varied saturation levels observed in the heptyl side chains of this compound and its congeners. uniprot.org The enzyme releases its product not as a free acid, but as a cyclized salicyl alcohol, a critical step for subsequent modifications. uniprot.orgresearchgate.net

Post-PKS Modifications and Enzymatic Transformations

Following the synthesis of the core structure by FogA, a cascade of tailoring enzymes modifies the intermediate to produce this compound. These post-PKS modifications are essential for the structural complexity and final identity of the molecule. The process involves a coordinated sequence of oxidation, reduction, cyclization, hydroxylation, and prenylation reactions. uniprot.orgsci-hub.se

Oxidoreductases (fogB, fogC, fogD) in Aromatic Ring Cyclization

A trio of oxidoreductase enzymes, encoded by fogB, fogC, and fogD, acts in concert with FogA to shape the final aromatic core. uniprot.org These enzymes modify the polyketide while it is still bound to the PKS. uniprot.org Together, FogA, FogB, FogC, and FogD are essential for the formation and cyclization of the aromatic ring. uniprot.org Specifically, FogB, a short-chain dehydrogenase/reductase (SDR), is implicated in oxidizing a hydroxyl group or reducing double bonds on the C-7 residue. uniprot.orgresearchgate.net FogC contains a cupin domain, while FogD, another SDR, is believed to be involved in the reductive release of the modified PKS product as a salicyl alcohol. uniprot.orgresearchgate.net This release as an alcohol, rather than an aldehyde, is a crucial prerequisite for the subsequent enzymatic steps. researchgate.net

Cytochrome P450 Monooxygenases (fogE) for Hydroxylation

After the formation of the salicyl alcohol intermediate, the cytochrome P450 monooxygenase FogE, encoded by the fogE gene, carries out a key hydroxylation step. uniprot.orgu-tokyo.ac.jp Cytochrome P450 enzymes are a superfamily of heme-containing proteins that typically function as monooxygenases, catalyzing the insertion of one atom of oxygen into a substrate. wikipedia.org In this pathway, FogE is responsible for the specific hydroxylation at the C-3 position of the benzene (B151609) ring, further decorating the aromatic core. uniprot.org

Prenyltransferases (fogH) in Isoprenoid Chain Attachment

The hydroxylated intermediate produced by FogE serves as the substrate for the prenyltransferase FogH. uniprot.org The fogH gene product attaches a prenyl group, an isoprenoid chain likely derived from dimethylallyl pyrophosphate (DMAPP), to the aromatic ring. uniprot.orguni-marburg.de This prenylation step significantly increases the structural complexity of the molecule and is a common feature among many fungal meroterpenoids. sci-hub.seuni-marburg.de

Terminal Oxidation Steps by fogF

The final step in the biosynthesis of this compound and its related aldehyde congeners is a terminal oxidation reaction. wikipedia.orgnih.govdoubtnut.com This is catalyzed by the FAD-binding oxidoreductase encoded by the fogF gene. uniprot.orgebi.ac.uk The prenylated benzyl (B1604629) alcohol intermediate is oxidized by FogF to form the final salicylaldehyde (B1680747) structure. uniprot.orgresearchgate.net This reoxidation to an aldehyde completes the biosynthetic sequence. researchgate.net

Summary of Biosynthetic Enzymes

| Gene | Enzyme | Type | Function in this compound Biosynthesis |

| fogA | FogA | Highly Reducing Polyketide Synthase (HR-PKS) | Forms the core polyketide scaffold and contributes to side chain saturation. uniprot.orgebi.ac.uk |

| fogB | FogB | Oxidoreductase (SDR) | Modifies the nascent polyketide; involved in oxidation/reduction of the C-7 residue. uniprot.orgresearchgate.net |

| fogC | FogC | Cupin-domain protein | Works with FogA, B, and D for aromatic core formation and cyclization. uniprot.orgresearchgate.netsci-hub.se |

| fogD | FogD | Oxidoreductase (SDR) | Involved in the reductive release of the salicyl alcohol intermediate from the PKS. uniprot.orgresearchgate.net |

| fogE | FogE | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation at the C-3 position of the benzene ring. uniprot.orgnrib.go.jp |

| fogH | FogH | Prenyltransferase | Attaches an isoprenoid (prenyl) group to the hydroxylated aromatic core. uniprot.orguni-marburg.de |

| fogF | FogF | FAD-binding Oxidoreductase | Performs the terminal oxidation of the prenylated benzyl alcohol to the final aldehyde. uniprot.orgebi.ac.uk |

Genetic Basis of Biosynthesis

The production of this compound is a complex process orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). These clusters contain the genetic blueprints for the enzymes that collaboratively synthesize the final natural product from simple metabolic precursors. Modern molecular biology and bioinformatics techniques have been instrumental in identifying and understanding the genetic underpinnings of this compound biosynthesis.

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthetic gene cluster responsible for producing this compound and its congeners, such as flavoglaucin (B158435) and auroglaucin (B1238510), was identified and characterized in the fungus Aspergillus ruber. researchgate.netacs.org This cluster, named the "fog" cluster, was elucidated through a combination of genome mining, heterologous expression of the genes in a different fungal host, precursor feeding experiments, and detailed biochemical analysis of the resulting products. acs.orgfigshare.com

The core of the "fog" cluster is the highly reducing polyketide synthase (PKS) encoded by the gene fogA. researchgate.netuniprot.org This enzyme is responsible for synthesizing the initial polyketide backbone. uniprot.org Unlike many PKS enzymes, FogA releases its product as a carboxylic acid, specifically (8E,10E,12E)-3,5,7-trihydroxytetradeca-8,10,12-trienoic acid, along with derivatives that have varying degrees of saturation in their heptyl side chains. uniprot.org This partial reduction by FogA is a key factor in generating the structural diversity seen in flavoglaucin-type molecules, including the saturated side chain of this compound. uniprot.org

Subsequent modifications to the polyketide are carried out by a suite of tailoring enzymes encoded by other genes within the fog cluster. The oxidoreductases FogB, FogC, and FogD act on the nascent polyketide while it is still bound to FogA, playing a crucial role in forming the aromatic core of the molecule. uniprot.org The final cyclized products are then released as salicyl alcohols, a step where FogD is likely involved. uniprot.org

A key step in the pathway is the hydroxylation of the benzene ring at the C-3 position, a reaction catalyzed by the cytochrome P450 monooxygenase, FogE. uniprot.org This is followed by prenylation, the attachment of a dimethylallyl group, which is carried out by the prenyltransferase FogH. uniprot.org The resulting prenylated benzyl alcohols are then oxidized by the FAD-binding oxidoreductase FogF to yield the final salicylaldehyde structure characteristic of this compound and its relatives. uniprot.org Interestingly, a short-chain dehydrogenase encoded by fogG does not appear to be directly involved in this specific biosynthetic pathway. uniprot.org A putative transcription factor, FogI, is also present in the cluster and is thought to regulate the expression of the other fog genes. researchgate.net

The functions of these genes have been confirmed through systematic gene deletion and heterologous expression experiments in the model fungus Aspergillus nidulans. acs.org By expressing different combinations of the fog genes, researchers were able to reconstruct the biosynthetic pathway step-by-step and identify the specific intermediates and final products. acs.org

Below is a table summarizing the genes identified in the this compound/flavoglaucin biosynthetic gene cluster from Aspergillus ruber.

| Gene Name | Proposed Function |

| fogA | Highly reducing polyketide synthase (PKS) |

| fogB | Oxidoreductase |

| fogC | Oxidoreductase |

| fogD | Oxidoreductase |

| fogE | Cytochrome P450 monooxygenase |

| fogF | FAD-binding oxidoreductase |

| fogG | Short-chain dehydrogenase (not essential for flavoglaucin biosynthesis) |

| fogH | Prenyltransferase |

| fogI | Putative transcription factor |

Table 1: Genes of the this compound/Flavoglaucin Biosynthetic Gene Cluster in Aspergillus ruber. researchgate.netuniprot.org

Genome Mining for Pathway Elucidation

Genome mining has become a powerful and indispensable tool for discovering and elucidating the biosynthetic pathways of natural products like this compound. jmicrobiol.or.krnih.gov This bioinformatic approach involves scanning the entire genomic sequence of an organism for biosynthetic gene clusters (BGCs). jmicrobiol.or.kr Software tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are widely used to identify potential BGCs based on the presence of key "anchor" genes, such as those encoding polyketide synthases (PKSs) or nonribosomal peptide synthetases (NRPSs), and the co-localization of genes for tailoring enzymes. researchgate.netfrontiersin.org

The elucidation of the this compound pathway is a prime example of successful genome mining. acs.orgfigshare.com Researchers utilized the known structure of flavoglaucin and its congeners to predict the types of enzymes that would be required for their synthesis, namely a PKS, oxidoreductases, and a prenyltransferase. By searching the genome of Aspergillus ruber, they identified the fog gene cluster (archived in the MIBiG database as BGC0002234) as the most likely candidate. acs.orgsecondarymetabolites.org

Further bioinformatic analysis of the genes within this cluster allowed for the prediction of their individual functions based on sequence homology to known enzymes. nih.gov For instance, fogA was identified as a highly reducing PKS, and fogE was predicted to be a cytochrome P450 monooxygenase. uniprot.org These in silico predictions were then validated through experimental work, including heterologous expression, which confirmed the role of the fog cluster in producing flavoglaucin and its derivatives. acs.orgfigshare.com

Genome mining has also been applied to other fungi, such as Eurotium cristatum, a fungus used in the production of Fuzhuan brick tea, which is also known to produce this compound. researchgate.net Analysis of the E. cristatum genome revealed a putative flavoglaucin BGC. researchgate.net While showing high similarity at the amino acid level for the core PKS and several other key enzymes when compared to the A. ruber cluster, the E. cristatum cluster contained a different number of genes, suggesting potential variations in the biosynthetic machinery between different fungal species. researchgate.net This highlights how genome mining can not only identify BGCs but also provide insights into the evolutionary diversification of metabolic pathways. researchgate.net

The integration of genome mining with experimental validation provides a robust strategy for pathway elucidation, moving from genomic potential to characterized chemical products and their underlying enzymatic machinery. mdpi.com This approach has significantly accelerated the discovery of novel natural products and the understanding of their complex biosynthesis. nih.gov

Bioactivity Spectrum and Molecular Mechanisms of Dihydroauroglaucin

Research on Antineoplastic and Antimetastatic Potentials

Dihydroauroglaucin (DAG), a secondary metabolite derived from fungi, has been a subject of investigation for its potential therapeutic properties, including its role in oncology. Research has focused on its ability to counteract cancer progression, particularly its effects on cell migration, a critical aspect of malignancy and metastasis. nih.govmdpi.com

The capacity of cancer cells to migrate is a fundamental characteristic of tumor progression and aggressiveness. nih.gov The search for natural compounds that can inhibit this process, known as migrastatics, is an important strategy for developing new cancer therapies, especially for highly metastatic cancers like high-risk neuroblastoma. nih.gov

In vitro studies utilizing the human neuroblastoma SH-SY5Y cell line have demonstrated the anti-migratory potential of this compound. nih.gov The SH-SY5Y cell line is a widely used model in neurosciences for studying neurotoxicity and cancer biology. nih.govnih.gov

In a key study, this compound, isolated from the sponge endophyte fungus Eurotium chevalieri, was evaluated for its effects on the highly migratory phenotype of SH-SY5Y cells. nih.govmdpi.com Using a wound healing assay, researchers observed that this compound effectively inhibited the migration of these cancer cells. nih.gov Importantly, this anti-migratory effect was achieved at concentrations that were determined to be non-cytotoxic to the cells, as confirmed by MTT assay and cytofluorimetric analysis. nih.govmdpi.com This suggests that this compound's mechanism of action is directed at inhibiting cell movement rather than causing cell death. mdpi.com

| Assay | Cell Line | Treatment | Observed Effect | Cytotoxicity |

| Wound Healing Assay | Human Neuroblastoma SH-SY5Y | This compound (DAG) | Inhibition of cell migration | Non-cytotoxic |

This table summarizes the in vitro effects of this compound on SH-SY5Y cell migration.

The biological activities of compounds like this compound are often rooted in their ability to modulate specific intracellular signaling pathways that control cellular processes such as growth, survival, and migration.

Autophagy is a cellular process that involves the degradation of cellular components, and its role in cancer is complex, though it has been shown to inhibit the initial stages of tumorigenesis. nih.gov The mTOR (mammalian target of rapamycin) pathway is a central negative regulator of autophagy. nih.govnih.gov

Research on SH-SY5Y cells has explored the link between this compound treatment and the autophagy pathway. nih.gov To assess this, the phosphorylation level of the ribosomal protein S6 (p-S6), a downstream substrate of mTOR, was analyzed after exposing the cells to this compound. nih.gov The results showed a decrease in the levels of p-S6, indicating an inhibition of the mTOR pathway. nih.gov This inhibition of mTOR signaling is consistent with an induction of autophagy, which has been previously correlated with the inhibition of cell migration in SH-SY5Y cells. mdpi.comnih.gov

| Pathway Component | Measurement | Cell Line | Treatment | Result | Implication |

| mTOR | Phosphorylation of S6 protein (p-S6) | SH-SY5Y | This compound (DAG) | Decreased p-S6 levels | Inhibition of mTOR pathway, suggesting autophagy induction |

This table details the observed effects of this compound on a key marker of the mTOR signaling pathway.

The specific chemical structure of a molecule is critical to its biological function. Comparing the activity of a compound to its structural analogues can provide insight into the structure-activity relationship.

In the same studies evaluating this compound, its structural analogue, Tetrahydroauroglaucin (B1254347) (TAG), was also tested. nih.gov Despite the structural similarity between the two molecules, their biological effects on SH-SY5Y cells were markedly different. nih.govmdpi.com While this compound demonstrated a clear inhibitory effect on cell migration, Tetrahydroauroglaucin showed no anti-migratory activity in the wound healing assay. nih.gov

Furthermore, this difference in activity extended to the modulation of intracellular pathways. The investigation into autophagy revealed that, unlike this compound, Tetrahydroauroglaucin did not induce autophagy. mdpi.com This lack of autophagy activation was consistent with its ineffectiveness in inhibiting cell migration, further supporting a potential correlation between these two processes in this cancer cell model. mdpi.com

| Compound | Effect on SH-SY5Y Cell Migration | Effect on Autophagy |

| This compound (DAG) | Inhibitory | Inductive (inferred from mTOR inhibition) |

| Tetrahydroauroglaucin (TAG) | No effect | No activation |

This table provides a comparison of the biological activities of this compound and its structural analogue, Tetrahydroauroglaucin.

Modulation of Intracellular Signaling Pathways

Research on Antimicrobial Activities

In addition to its antineoplastic potential, this compound has been described as possessing a broad spectrum of biological activities, including antimicrobial properties. nih.gov Research has shown that this compound and a related compound, Flavoglaucin (B158435), exhibit inhibitory activity against the adhesion and/or growth of microfouling marine bacteria and microalgae. nih.govresearchgate.net

Furthermore, studies have reported that this compound is capable of completely inhibiting influenza (IAV) viral replication. nih.govresearchgate.net Another related compound, Isothis compound (B12420345) (IDAG), has shown activity against pathogenic bacteria, including reference strains and multidrug-resistant isolates of Staphylococcus aureus and Streptococcus pneumoniae. nih.govresearchgate.net

Antiviral Properties

This compound has demonstrated notable efficacy in inhibiting the replication of specific viruses, particularly the influenza A virus.

Inhibition of Influenza A Virus Replication

Studies have identified this compound as a potent inhibitor of the influenza A virus. Research involving the marine fungus Eurotium chevalieri, isolated from a Mediterranean sponge, highlighted this compound's antiviral capabilities. In plaque reduction assays, the compound was tested against the influenza A/Puerto Rico/8/34 (H1N1) strain. The findings indicated a complete, 100% inhibition of viral replication at a concentration of 83.3 µM, without affecting the viability of the host cells. mdpi.com This potent activity distinguishes it from other related compounds isolated from the same fungus, such as physcion (B1677767) and neoechinulin (B12335001) D, which showed lower inhibition percentages of 80% and 70%, respectively, at similar concentrations. mdpi.com Further reports corroborate that this compound is capable of completely inhibiting the replication of the influenza A virus (IAV). researchgate.netnih.gov

Antiviral Activity of this compound against Influenza A (H1N1)

| Compound | Virus Strain | Concentration (µM) | Inhibition Percentage (%) | Assay Type |

|---|---|---|---|---|

| This compound | Influenza A/Puerto Rico/8/34 (H1N1) | 83.3 | 100 | Plaque Assay |

Antibacterial and Antifungal Effects

The activity of this compound against bacterial and fungal pathogens has been explored, revealing a nuanced profile that varies depending on the target organism and the specific study.

Activity against Gram-Positive Bacteria

The class of C7 alkylated salicylaldehyde (B1680747) derivatives, to which this compound belongs, has been generally described as possessing antimicrobial properties. researchgate.net However, specific investigations into this compound's efficacy have yielded conflicting results. One study on secondary metabolites from the fungus Eurotium repens reported that this compound, along with the related compound auroglaucin (B1238510), exhibited no antibacterial activity. nih.gov This research suggested that for this class of compounds, the absence of double bonds or the presence of only one double bond in the side chain was correlated with activity, whereas compounds with two or three double bonds, like this compound and auroglaucin, were inactive. nih.gov Further research is needed to clarify these contrasting findings and definitively establish the spectrum of activity against Gram-positive bacteria.

Inhibition of Marine Bacterial and Microalgal Adhesion/Growth

As a member of a class of natural products known for antifouling properties, this compound is recognized for its potential to inhibit the adhesion and/or growth of marine microfouling organisms, including bacteria and microalgae. researchgate.netnih.gov This activity is significant in preventing the formation of biofilms on submerged surfaces, a process known as biofouling. The ability of these compounds to deter the settlement of marine organisms suggests a mechanism that interferes with the initial stages of biofilm formation. nih.gov

Mild to Moderate Antibacterial and Antifungal Activity

Research has indicated that phenol (B47542) derivatives related to auroglaucin, isolated from Eurotium repens, generally exhibit mild to moderate antibacterial or antifungal activities. frontiersin.org In comparative studies, this compound has shown a notable potency against specific fungal pathogens. For instance, its antifungal activity against Candida glabrata was found to be more than double that of related compounds tetrahydroauroglaucin (TAG) and auroglaucin (AG). researchgate.net In the same study, flavoglaucin (FG) was reported to be inactive. researchgate.net

Antiprotozoal Efficacy

Investigations into the antiprotozoal effects of secondary metabolites from Eurotium repens have identified this compound as having moderate activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. In assays measuring the activity against the promastigote stage of the parasite, this compound demonstrated inhibitory effects. nih.govfrontiersin.org The half-maximal inhibitory concentration (IC₅₀) was determined to be in the range of 19–23 μg/ml. nih.govfrontiersin.org This level of activity was considered more potent than that of some related compounds but less active than others like auroglaucin, which had a lower IC₅₀ value. nih.govfrontiersin.org

Antiprotozoal Activity of this compound

| Compound | Target Organism | IC₅₀ (μg/ml) | Assay Target |

|---|---|---|---|

| This compound | Leishmania donovani | 19 - 23 | Promastigotes |

Antimalarial Activity against Plasmodium falciparum

Antileishmanial Activity against Leishmania donovani Promastigotes

The genus Eurotium is recognized for producing compounds with a range of bioactivities. mdpi.comnih.gov Studies have identified certain diketopiperazine alkaloids from E. chevalieri that exhibit antileishmanial activity. researchgate.net However, specific research findings and quantitative data, such as IC50 values, for the activity of this compound against Leishmania donovani promastigotes are not detailed in the available search results.

Investigation of Other Biological Activities

Antioxidant Effects in Biological Systems

This compound is among the benzaldehyde (B42025) derivatives derived from Eurotium species that are recognized for possessing antioxidative properties. mdpi.comnih.gov These compounds are part of a broader class of secondary metabolites from this fungal genus that demonstrate a spectrum of biological activities. mdpi.com While the general antioxidant potential is noted, specific quantitative assessments, such as IC50 values from DPPH or ABTS radical scavenging assays for this compound, were not located in the reviewed literature.

Anti-inflammatory Response Modulation

Secondary metabolites isolated from the genus Eurotium have been reported to possess anti-inflammatory properties. mdpi.comnih.gov This suggests that compounds within this class, which includes this compound, may have the potential to modulate inflammatory responses. However, detailed studies and specific data on the mechanisms of action for this compound, such as its effects on nitric oxide (NO) production or the secretion of pro-inflammatory cytokines, are not available in the provided search results.

Ligand Binding Studies with Biological Receptors (e.g., Opioid and Cannabinoid Receptors)

A review of the scientific literature did not yield specific studies detailing the investigation of this compound as a ligand for opioid or cannabinoid receptors. Research into natural products from marine fungi has identified other compounds, such as aniquinazolin B from Aspergillus nidulans, that bind to and activate opioid receptors. chemistryviews.orgrespiratory-therapy.comnews-medical.net However, there is no available data from the search results to confirm or quantify the binding affinity (e.g., Kᵢ values) of this compound to either opioid or cannabinoid receptor systems.

Due to the absence of specific quantitative data in the reviewed literature for each subsection, data tables could not be generated.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chevalone A |

| Chevalone B |

| Chevalone C |

| Chevalone D |

| Eurochevalierine |

| CJ-12662 |

Structure Activity Relationship Sar Studies and Analogues of Dihydroauroglaucin

Impact of Structural Features on Biological Activity

The core structure of dihydroauroglaucin, a disubstituted gentisaldehyde derivative with a prenyl group and a seven-carbon aliphatic side chain, is a crucial determinant of its biological activities. nih.gov The interplay between the aromatic ring, its hydroxyl and aldehyde functional groups, and the nature of the aliphatic side chain dictates the molecule's interaction with biological targets.

The degree of saturation in the seven-carbon side chain of this compound and its analogues plays a significant role in modulating their biological profiles. Research suggests that both saturated and unsaturated side chains can confer potent biological activity. For instance, this compound, which possesses a partially saturated side chain, exhibits strong antimicrobial and antibiofilm properties. nih.govresearchgate.net It has shown high activity against Escherichia coli, Streptococcus mutans, and Staphylococcus aureus. nih.gov

Interestingly, analogues with varying degrees of unsaturation in the side chain, such as auroglaucin (B1238510) (with three conjugated double bonds) and tetrahydroauroglaucin (B1254347) (with a fully saturated side chain), also demonstrate significant biological effects, including antioxidant and antitumor activities. nih.govresearchgate.net One study suggested that the three consecutive double bonds in auroglaucin might contribute to an enhancement of its antimalarial activity. researchgate.net This indicates that while the presence of the side chain is critical, its saturation level can fine-tune the specific type and potency of the biological response. The collective findings suggest that the core benzaldehyde (B42025) structure likely provides the foundational activity, which is then modulated by the lipophilicity and conformational flexibility of the side chain, as influenced by its degree of saturation.

Analysis of Related Prenylated Benzaldehyde Derivatives

A number of naturally occurring analogues of this compound have been isolated and studied, each with unique biological activities. These compounds share a common prenylated benzaldehyde scaffold but differ in the saturation and oxidation state of their seven-carbon side chain.

Flavoglaucin (B158435) is a well-studied analogue that has demonstrated a range of biological activities. Notably, it has been identified as an inhibitor of tumor promotion. researchgate.net Studies have shown that flavoglaucin can inhibit mouse skin tumor promotion in a two-stage carcinogenesis test. researchgate.net In addition to its anti-tumor properties, flavoglaucin exhibits significant antioxidant activity. researchgate.net It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. researchgate.net

Auroglaucin is characterized by a highly unsaturated heptatrienyl side chain. This compound has shown potent antimalarial activity against Plasmodium falciparum. researchgate.net The conjugated double bonds in its side chain are thought to contribute to this enhanced antimalarial effect. researchgate.net Furthermore, auroglaucin, along with its analogues, has been found to inhibit tumor promotion in mouse skin. researchgate.net Like other members of this family, it also possesses antioxidant properties. researchgate.net

Isothis compound (B12420345) is another derivative that has been investigated for its biological potential. It has been identified as an antioxidant produced by certain molds used in fermented foods. researchgate.net Research has demonstrated its ability to inhibit mouse skin tumor promotion, classifying it as a potential antitumor promoter. researchgate.net Additionally, isothis compound has shown anti-inflammatory activity through the inhibition of pro-inflammatory cytokine and mediator production. researchgate.net

Tetrahydroauroglaucin, which has a fully saturated seven-carbon side chain, also exhibits notable biological activities. It has been shown to inhibit tumor promotion in mouse skin, similar to its unsaturated counterparts. researchgate.net Furthermore, tetrahydroauroglaucin possesses antioxidant capabilities. researchgate.net It has also been implicated in anti-inflammatory responses, contributing to the inhibition of pro-inflammatory mediators. researchgate.net The activity of this fully saturated analogue underscores the importance of the core molecular structure in exerting certain biological effects.

| Compound Name | Key Biological Activities |

| This compound | Antimicrobial, Antibiofilm, Antioxidant, Antitumor |

| Flavoglaucin | Antitumor, Antioxidant, Anti-inflammatory |

| Auroglaucin | Antimalarial, Antitumor, Antioxidant |

| Isothis compound | Antitumor, Antioxidant, Anti-inflammatory |

| Tetrahydroauroglaucin | Antitumor, Antioxidant, Anti-inflammatory |

Asperugin

Initial investigations into "Aspergin" as an analogue of this compound suggest a likely reference to the closely related fungal metabolite, "Asperugin." Both this compound and Asperugin belong to the family of prenylated benzaldehyde derivatives, which are a class of secondary metabolites produced by various fungi, particularly within the Aspergillus genus. Their shared core chemical structure makes a comparative analysis of their structure-activity relationships (SAR) relevant.

Research into the secondary metabolites of Aspergillus sparsus has led to the isolation and characterization of Asperugin B and several of its new analogues, named Aspersparins A, B, and C. These compounds have been evaluated for their biological activities, providing preliminary insights into the SAR of the Asperugin class, particularly concerning their herbicidal properties.

The core structure of these compounds features a substituted benzaldehyde ring with a farnesyl-derived side chain. Variations in the substitution pattern on the aromatic ring and modifications of the prenyl chain appear to influence their biological efficacy.

Detailed Research Findings:

A study focusing on metabolites from Aspergillus sparsus evaluated the herbicidal activity of Asperugin B and its analogues against the seedlings of Echinochloa crusgalli and Amaranthus retroflexus. The findings suggest that the nature of the substituents on the benzene (B151609) ring plays a significant role in their inhibitory activity. mdpi.com

For instance, Aspersparin C, which possesses a -CH₂OCOCH₃ group on the phenyl ring, demonstrated greater inhibitory effects on the tested weeds compared to Asperugin B, Aspersparin A, and Aspersparin B. mdpi.com This indicates that the addition of an acetoxymethyl group may enhance the herbicidal potency of the Asperugin scaffold. In contrast, Asperugin B and the Aspersparins A and B, which are double-bond isomers with identical phenyl substitutions, exhibited weaker inhibitory activities at the same concentration. mdpi.com

These preliminary results underscore the importance of the aromatic ring's substitution pattern in modulating the biological activity of Asperugin analogues. Further research involving a broader range of synthetic or isolated analogues is necessary to fully elucidate the structure-activity relationships within this subclass of prenylated benzaldehydes and to draw more definitive comparisons with the activity profile of this compound and its derivatives.

Herbicidal Activity of Asperugin Analogues

The following table summarizes the reported herbicidal activity of Asperugin B and its analogues against two common weed species at a concentration of 200 μg/mL. mdpi.com

| Compound | Target Species | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| Asperugin B | Echinochloa crusgalli | 25.12 | 22.37 |

| Amaranthus retroflexus | 28.33 | 25.41 | |

| Aspersparin A | Echinochloa crusgalli | 23.45 | 21.09 |

| Amaranthus retroflexus | 26.78 | 24.11 | |

| Aspersparin B | Echinochloa crusgalli | 24.01 | 21.98 |

| Amaranthus retroflexus | 27.15 | 24.89 | |

| Aspersparin C | Echinochloa crusgalli | 35.67 | 32.45 |

| Amaranthus retroflexus | 38.91 | 36.22 |

Advanced Research Methodologies for Dihydroauroglaucin Studies

Spectroscopic and Chromatographic Methods for Characterization

The definitive identification and structural elucidation of dihydroauroglaucin necessitate the use of high-precision analytical techniques. These methods provide detailed information on the compound's molecular weight, formula, and the spatial arrangement of its atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds with high accuracy. bioanalysis-zone.comlabmanager.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a compound's exact mass, which is unique to its molecular formula. bioanalysis-zone.comuni-rostock.de This level of precision is critical for distinguishing between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

In the study of this compound, HRMS has been instrumental. For instance, analysis of this compound using a Thermo LTQ Orbitrap XL mass spectrometer in positive mode yielded a pseudomolecular ion [M+H]⁺ at m/z 301.1796. mdpi.com This data is consistent with the molecular formula C₁₉H₂₅O₃, providing foundational evidence for its structure. mdpi.com This technique, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for analyzing complex mixtures and identifying individual components like this compound from fungal extracts. scilit.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules. wikipedia.orgebsco.com It provides information about the chemical environment of individual atoms and their connectivity within a molecule. wikipedia.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments are employed to piece together the complete structural puzzle of a compound. tandfonline.com

For this compound, ¹H-NMR spectroscopy has been used to identify the specific protons in the molecule. tandfonline.commdpi.com For example, the ¹H-NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that correspond to its various functional groups, including aromatic protons, an aldehyde proton, and protons of the heptadienyl side chain. tandfonline.com These spectroscopic data, when compared with literature values, confirm the identity of this compound. tandfonline.com

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC)

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are essential techniques for the separation, purification, and quantification of compounds from complex mixtures. chromatographytoday.comuni.edu UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures, resulting in faster analysis times, greater resolution, and increased sensitivity. chromatographytoday.comwaters.com

In the context of this compound research, both HPLC and UPLC are used to isolate the compound from fungal extracts. uni.edunih.gov For example, the intracellular extract of the fungus Eurotium chevalieri was purified using UPLC with a C-18 column to yield this compound. researchgate.net The method employed a gradient elution with water and acetonitrile, both containing 0.1% formic acid, allowing for the effective separation of various metabolites. nih.gov The higher efficiency of UPLC is particularly advantageous for resolving closely related compounds within a complex fungal metabolome. acgpubs.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Up to 6,000 psi | Up to 15,000 psi chromatographytoday.com |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter waters.com |

| Sensitivity | Good | Higher waters.com |

| Application | Purification, quantification | High-throughput screening, complex mixture analysis chromatographytoday.com |

This table provides a general comparison of HPLC and UPLC technologies.

Cell-Based Assays and Phenotypic Screening

Beyond structural characterization, understanding the biological activity of this compound requires the use of cell-based assays. accelevirdx.comsigmaaldrich.com These assays provide insights into how the compound affects cellular processes and can reveal its therapeutic potential. nuvisan.comnih.gov

Wound Healing Assays for Cell Migration

The wound healing assay is a straightforward and widely used method to study cell migration in vitro. 4dcell.com A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time. 4dcell.com This assay is particularly useful for screening compounds that may inhibit or promote cell migration, a process crucial in cancer metastasis and tissue regeneration. 4dcell.comnih.gov

In a notable study, this compound was evaluated for its effect on the migration of human neuroblastoma SH-SY5Y cells using a wound healing assay. mdpi.comnih.gov The results demonstrated that this compound effectively inhibited the migration of these cancer cells. mdpi.comresearchgate.net This finding highlights the potential of this compound as a migrastatic agent, a compound that can inhibit cell migration. mdpi.comnih.gov

Table 2: Illustrative Data from a Wound Healing Assay

| Treatment | Cell Line | Concentration | % Wound Closure at 24h |

| Control (Vehicle) | SH-SY5Y | - | ~95% |

| This compound | SH-SY5Y | 5 µM | ~40% |

| Tetrahydroauroglaucin (B1254347) | SH-SY5Y | 5 µM | ~90% |

This table presents hypothetical data based on findings that this compound inhibits cell migration while the structurally similar tetrahydroauroglaucin does not. mdpi.com

Biochemical Assays for Signaling Pathway Analysis (e.g., Western Blotting)

To delve deeper into the molecular mechanisms underlying the biological effects of a compound, researchers often turn to biochemical assays like Western blotting. bitesizebio.comnih.gov This technique allows for the detection and quantification of specific proteins in a cell lysate, providing a snapshot of the cellular signaling pathways that are activated or inhibited by the compound. bitesizebio.comnih.gov

While specific Western blotting data for this compound's effect on signaling pathways is still emerging, this method is crucial for understanding its mechanism of action. For instance, since the PI3K/Akt/mTOR pathway is often implicated in cell migration and survival, Western blotting could be used to assess whether this compound affects the phosphorylation status of key proteins in this pathway, such as Akt or mTOR. plos.orgmdpi.comoncotarget.com By examining changes in protein expression and phosphorylation, researchers can pinpoint the molecular targets of this compound and unravel its mode of action. thermofisher.combu.edu

Antiviral and Antimicrobial Bioassays

The antimicrobial and antiviral potential of this compound has been investigated through various bioassay-guided fractionation and screening studies. This compound, a prenylated benzaldehyde (B42025) derivative, has demonstrated notable activity against a range of viral and microbial pathogens.

In antiviral research, this compound, produced by the marine sponge-associated fungus Eurotium chevalieri MUT 2316, has been shown to completely inhibit the replication of the Influenza A virus (A/Puerto Rico/8/34 H1N1) at a concentration of 83.3 µM in plaque assays. nih.govdntb.gov.uadoaj.orgmedchemexpress.cn This finding highlights its potential as a lead compound for the development of new anti-influenza agents. nih.govresearchgate.net

This compound's antimicrobial properties have been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govidexx.dk Studies have revealed its efficacy against several bacterial strains. For instance, this compound isolated from Aspergillus amstelodami, an endophyte of Ammi majus, exhibited potent activity against Escherichia coli and Streptococcus mutans with an MIC of 1.95 µg/mL, and against Staphylococcus aureus with an MIC of 3.9 µg/mL. researchgate.net Another study reported its activity against Gram-positive bacteria, with MIC values of 128 μg/mL for S. aureus, 64 μg/mL for Enterococcus faecalis, and 8 μg/mL for S. pneumoniae.

Furthermore, this compound has demonstrated significant antibiofilm activity. It showed a minimum biofilm inhibitory concentration (MBIC) of 7.81 µg/mL against Staphylococcus aureus and Escherichia coli biofilms. researchgate.net Its activity was also noted against Streptococcus mutans and Candida albicans biofilms at an MBIC of 15.63 µg/mL and moderately against Pseudomonas aeruginosa at 31.25 µg/mL. researchgate.net

Table 1: Antimicrobial Activity of this compound

| Target Microorganism | MIC (µg/mL) | Source of Compound |

|---|---|---|

| Escherichia coli | 1.95 | Aspergillus amstelodami |

| Streptococcus mutans | 1.95 | Aspergillus amstelodami |

| Staphylococcus aureus | 3.9 | Aspergillus amstelodami |

| Staphylococcus aureus | 128 | Eurotium chevalieri |

| Enterococcus faecalis | 64 | Eurotium chevalieri |

| Streptococcus pneumoniae | 8 | Eurotium chevalieri |

| Pseudomonas aeruginosa | 7.81 | Aspergillus amstelodami |

Table 2: Antiviral Activity of this compound

| Virus | Assay | Concentration | Inhibition | Source of Compound |

|---|---|---|---|---|

| Influenza A (H1N1) | Plaque Assay | 83.3 µM | 100% | Eurotium chevalieri MUT 2316 |

Antiprotozoal Bioassays

The evaluation of this compound against protozoal parasites has yielded varied results depending on the target organism. Research into its antimalarial properties showed that this compound was inactive against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov

In contrast, studies investigating its effects on other protozoa have shown some activity. While specific data on this compound's IC50 was not detailed in the available research, related compounds isolated from Eurotium repens demonstrated antileishmanial activity against Leishmania donovani promastigotes, with IC50 values ranging from 6.2 to 23 μg/ml. researchgate.netnih.govresearchgate.net For instance, auroglaucin (B1238510) and another benzaldehyde derivative from the same study showed IC50 values of 7.5 and 6.2 μg/ml, respectively, against L. donovani. nih.govresearchgate.net This suggests that benzaldehyde derivatives as a class, including this compound, may hold potential as antileishmanial agents, though further specific testing on this compound is required. researchgate.netresearchgate.net

Table 3: Antiprotozoal Activity of this compound and Related Compounds

| Compound | Target Organism | Strain(s) | Activity (IC₅₀ µg/mL) |

|---|---|---|---|

| This compound | Plasmodium falciparum | D6, W2 | Inactive |

| Related Benzaldehyde Derivatives | Leishmania donovani | Promastigotes | 6.2 - 23 |

Omics Approaches in this compound Research

Metabolomics for Comprehensive Metabolite Profiling

Metabolomics, which provides a comprehensive snapshot of the small-molecule metabolites within a biological system, is a powerful tool for studying fungal secondary metabolism. nih.gov In the context of this compound, metabolic profiling of producing fungi like Eurotium and Aspergillus species allows for the identification and relative quantification of this compound alongside other co-occurring metabolites. nih.govresearchgate.netresearchgate.netdb-thueringen.de

For example, a metabolic analysis of Eurotium cristatum E1, a fungus found in Fuzhuan brick tea, successfully identified this compound as one of the polyketides it produces. researchgate.netnih.gov This type of profiling, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), can reveal the chemical diversity of a single strain and how the production of specific metabolites, including this compound, might be influenced by different culture conditions. doaj.orgnih.gov Studies on Eurotium chevalieri have also utilized LC/MS analysis to reveal an enrichment of prenylated benzaldehyde derivatives, including this compound, in the intracellular extracts. nih.govresearchgate.net

Such comprehensive metabolite profiling is crucial not only for discovering new natural products but also for understanding the metabolic context in which this compound is synthesized. By comparing the metabolomes of wild-type and mutant fungal strains, researchers can link gene function to metabolite production, offering insights into biosynthetic pathways. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Ab initio Quantum Chemical Calculations

Ab initio quantum chemical calculations are theoretical methods based on the fundamental principles of quantum mechanics used to predict the electronic structure and properties of molecules from first principles, without reliance on empirical data. wikipedia.orglibretexts.org These computational techniques are valuable for understanding the molecular properties of compounds like this compound, which belongs to the benzaldehyde derivative class. researchgate.net

For benzaldehyde derivatives, ab initio calculations can be employed to investigate various properties. researchgate.net These include determining the orbital nature of electronic transitions, understanding how electron density is redistributed upon electronic excitation, and predicting changes in molecular structure. researchgate.net Such calculations can also estimate the rate constants of photophysical processes. researchgate.net For instance, studies on substituted benzaldehydes have used these methods to conclude that the lowest singlet excited state (S1) is formed by an nπ* transition. researchgate.net

Furthermore, ab initio methods are used to explore the relationships between a molecule's electronic structure and its biological activity. nih.govresearchgate.net By calculating parameters like nuclear quadrupole coupling constants, researchers can probe the local charge distribution within functional groups, which can be critical for molecular interactions, such as an inhibitor binding to an enzyme. researchgate.net While specific ab initio studies focused solely on this compound are not widely reported, the application of these methods to the broader class of benzaldehyde derivatives provides a framework for future computational investigations into its structure-activity relationships and physicochemical properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations provide a window into its conformational flexibility, interactions with its environment (such as solvents or biological macromolecules), and thermodynamic stability. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of particles vary with time. mdpi.com

In the context of this compound, a fungal polyketide, researchers can employ MD simulations to understand how it interacts with specific biological targets, such as enzymes or receptors. omicsdi.org By placing this compound in a simulated active site of a protein, MD can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the dynamic changes that occur upon binding. nih.govnih.gov This information is crucial for understanding its mechanism of action.

Simulations begin with a starting structure, often derived from experimental methods or computational modeling, and proceed by calculating the forces between atoms and integrating the equations of motion. mdpi.com The results can be analyzed to extract a wealth of information.

Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters used to calculate the potential energy of the system. It defines bond lengths, angles, and van der Waals forces. | AMBER, CHARMM, GROMOS |

| Solvent Model | The representation of the solvent (usually water) in the simulation box. | Explicit (e.g., TIP3P, SPC/E) or Implicit |

| System Size | The number of atoms included in the simulation. | 20,000 - 100,000 atoms (for solvated protein-ligand system) |

| Simulation Time | The duration of the simulated trajectory. | 100 - 1000 nanoseconds (ns) |

| Temperature | The temperature at which the simulation is run, maintained by a thermostat. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run, maintained by a barostat. | 1 bar (atmospheric pressure) |

| Integration Timestep | The time interval between successive steps in the calculation. | 2 femtoseconds (fs) |

These simulations can reveal, for instance, the conformational states that this compound preferentially adopts in solution or when bound to a target, providing insights that are often difficult to capture with static experimental techniques alone. nih.gov

Prediction of Structure-Function Relationships

Understanding the relationship between a molecule's three-dimensional structure and its biological function is a fundamental goal in chemical biology. plos.orginteresjournals.org For this compound, computational methods are essential for predicting how its specific chemical features—such as its γ-pyrone ring, alkyl chain, and stereocenters—contribute to its activity. researchgate.net

Structure-function relationship (SFR) studies often combine several computational techniques. nih.gov Molecular docking, a common starting point, predicts the preferred orientation of this compound when bound to a target protein. dntb.gov.ua This provides a static snapshot of the interaction. Following docking, more advanced methods like MD simulations (as described above) and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to refine the binding mode and calculate binding energies with higher accuracy. biorxiv.org

Density Functional Theory (DFT) is another powerful quantum mechanical method used in SFR studies. pdx.edu DFT calculations can elucidate the electronic properties of this compound, such as the distribution of electron density and the locations of electrophilic and nucleophilic sites. This information is critical for understanding its reactivity and the nature of its interactions (e.g., hydrogen bonds, electrostatic interactions) with a biological target. omicsdi.orgpdx.edu

By systematically modifying the structure of this compound in silico (e.g., by altering functional groups or changing stereochemistry) and recalculating its binding affinity or electronic properties, researchers can build predictive models. These models help to identify the key structural motifs, or pharmacophores, responsible for its biological function, guiding the synthesis of new, potentially more potent analogues. researchgate.net The ultimate aim is to create a clear map linking specific structural elements to functional outcomes. nih.gov

Future Perspectives and Research Directions in Dihydroauroglaucin Biology

Elucidation of Comprehensive Molecular Mechanisms of Action

While initial studies have provided glimpses into the bioactivity of dihydroauroglaucin, a comprehensive understanding of its molecular mechanisms is crucial for its development as a therapeutic agent. This compound has been shown to inhibit the migration of human neuroblastoma SH-SY5Y cells, a key process in cancer metastasis. nih.govmdpi.com This anti-migratory effect is reportedly mediated through the activation of autophagy. mdpi.com Further research should aim to dissect the specific signaling pathways involved in this process.

A notable observation is the differential activity between this compound (DAG) and the structurally similar compound tetrahydroauroglaucin (B1254347) (TAG), with the latter showing no anti-migratory effects. nih.govnih.gov The presence of an additional double bond in DAG is thought to be responsible for this difference in efficacy, suggesting a distinct mechanism of action. nih.gov Molecular docking studies have also suggested that this compound may interact with the catalytic subunit of acetohydroxyacid synthase (IlvB1), an enzyme involved in branched-chain amino acid biosynthesis. mdpi.com

Future investigations should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography and proteomics to identify direct protein targets of this compound.

Pathway Analysis: Employing transcriptomic and proteomic approaches to map the downstream signaling cascades affected by this compound binding, particularly those related to autophagy and cell migration.

Structural Basis of Activity: Performing detailed structure-activity relationship (SAR) studies to understand the importance of the prenyl chain and other functional groups for its biological activity.

Exploration of Novel Biosynthetic Pathways and Enzymes

This compound is a prenylated benzaldehyde (B42025) derivative, a class of secondary metabolites produced by various fungi, including Eurotium chevalieri. nih.gov The biosynthesis of such compounds typically involves the convergence of pathways like the shikimate pathway (for the aromatic core) and the fatty acid biosynthesis pathway (for the side chain). wikipedia.orgnih.gov The prenyl group is added by a prenyltransferase enzyme.

Future research in this area should aim to:

Identify the Biosynthetic Gene Cluster (BGC): Using genome mining approaches to locate the specific gene cluster responsible for this compound production in the host fungus.

Characterize Key Enzymes: Expressing and characterizing the enzymes within the BGC, such as the polyketide synthase or non-ribosomal peptide synthetase responsible for the core structure, and the specific prenyltransferase that attaches the geranylgeranyl moiety.

Elucidate the Complete Pathway: Using gene knockout and heterologous expression studies to confirm the function of each gene in the pathway and reconstruct the entire biosynthetic sequence from primary metabolites. nih.gov

Understanding the biosynthetic machinery will not only provide insights into the natural production of this compound but also open avenues for its biotechnological production and engineering.

Strategies for Enhanced Production and Structural Diversification

The natural yield of this compound from fungal cultures can be a limiting factor for extensive research and development. Therefore, strategies to enhance its production are of paramount importance. The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters (e.g., media composition, temperature, aeration), has already been shown to be effective in modulating the secondary metabolite profile of fungi and could be optimized for this compound. nih.govmdpi.com

Future strategies should include:

Metabolic Engineering: Overexpressing key biosynthetic genes or downregulating competing pathways in the native producer or a heterologous host.

Fermentation Optimization: Developing optimized fermentation protocols in bioreactors to achieve high-density cultivation and maximize product yields.

Structural Diversification through Biosynthesis: Utilizing the promiscuity of the biosynthetic enzymes to incorporate modified precursor molecules, leading to the creation of novel this compound analogs with potentially improved or novel activities. This could also be achieved by cultivating the fungus in media containing halogen salts to generate halogenated derivatives. researchgate.net

These approaches will be critical for generating sufficient quantities of this compound and its derivatives for preclinical and clinical studies.

Development of Advanced Analytical and Bioassay Platforms

Robust and sensitive analytical and bioassay platforms are essential for the discovery, characterization, and screening of this compound and its analogs. A variety of platforms can be leveraged and further developed for this purpose. fyonibio.comprobiogen.de

| Platform Type | Specific Techniques and Applications for this compound Research |

| Analytical Platforms | High-Performance Liquid Chromatography (HPLC): For quantification and purification of this compound from fungal extracts. scorpiusbiologics.comMass Spectrometry (MS): For structural elucidation and identification of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization. |

| Bioassay Platforms | Cell-Based Assays: To assess cytotoxicity (e.g., MTT assay), cell migration (e.g., wound healing assay), and apoptosis. nih.govscorpiusbiologics.comEnzyme Inhibition Assays: To test for inhibitory activity against specific targets like acetohydroxyacid synthase. mdpi.comReporter Gene Assays: To monitor the activation or inhibition of specific signaling pathways in response to this compound treatment. scorpiusbiologics.comHigh-Throughput Screening (HTS): To rapidly screen libraries of this compound derivatives for desired biological activities. |

Future efforts should focus on developing highly specific and sensitive assays that are reflective of the compound's mechanism of action. svarlifescience.com This includes creating cell-based models that more accurately mimic the tumor microenvironment and developing target-based assays for newly identified molecular partners of this compound.

Integration of Multi-Omics and Computational Approaches for Drug Discovery

The integration of multi-omics data with computational modeling represents a powerful paradigm for modern drug discovery. nih.govnashbio.com This approach can significantly accelerate the identification of drug targets, the elucidation of mechanisms of action, and the prediction of drug efficacy.

For this compound, an integrated strategy could involve:

Multi-Omics Profiling: Generating comprehensive genomics, transcriptomics, proteomics, and metabolomics datasets from cells or tissues treated with this compound. pluto.bio

Computational Modeling: Using this multi-omics data to construct network models of the cellular response to the compound, identifying key nodes and pathways that are perturbed. frontiersin.org

In Silico Screening and Design: Employing molecular docking and molecular dynamics simulations to predict the binding of this compound and its virtual derivatives to potential protein targets. nih.govwiley.com This can help in prioritizing compounds for synthesis and biological testing.

Predictive Toxicology: Using computational models to predict potential off-target effects and toxicity profiles of new this compound analogs.

This synergistic approach will provide a holistic understanding of this compound's biological effects and guide the rational design of new and improved therapeutic agents based on its scaffold. drugdiscoverynews.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.